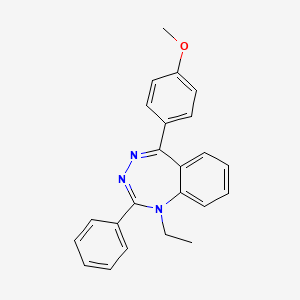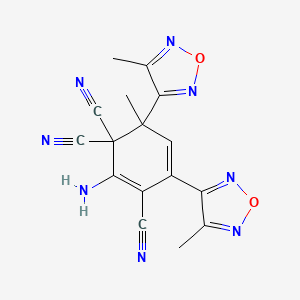
1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines
Preparation Methods
The synthesis of 1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with ethyl acetoacetate in the presence of a catalyst to yield the desired benzotriazepine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine has been explored for various scientific research applications:
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine can be compared with other similar compounds, such as:
Benzimidazoles: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21N3O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1,3,4-benzotriazepine |
InChI |
InChI=1S/C23H21N3O/c1-3-26-21-12-8-7-11-20(21)22(17-13-15-19(27-2)16-14-17)24-25-23(26)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3 |
InChI Key |
DFHUKSPSMJUVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=NN=C1C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11084720.png)
![[4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether](/img/structure/B11084727.png)
![[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone](/img/structure/B11084734.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide](/img/structure/B11084739.png)
![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B11084749.png)
![N-[9-chloro-1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11084755.png)
![N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084770.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11084776.png)
![5,6',6'-trimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B11084783.png)
![11-(3-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11084786.png)
![7-(4-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11084787.png)
![10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B11084801.png)
![6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084806.png)
